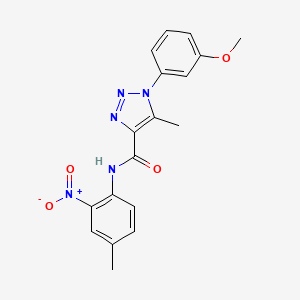

1-(3-methoxyphenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4/c1-11-7-8-15(16(9-11)23(25)26)19-18(24)17-12(2)22(21-20-17)13-5-4-6-14(10-13)27-3/h4-10H,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAMAZDWORQJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the methoxyphenyl and nitrophenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Various substitution reactions can occur, particularly at the triazole ring, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(3-methoxyphenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors through methods such as click chemistry. This approach allows for the formation of the triazole ring efficiently. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(3-methoxyphenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could inhibit cell growth significantly, with IC50 values in the low micromolar range.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The synthesized compound has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

Mechanistic Insights

The biological activity of 1-(3-methoxyphenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that this compound may bind effectively to proteins involved in cancer cell signaling pathways.

Molecular Docking Analysis

Molecular docking simulations have provided insights into how this compound interacts at the molecular level with target proteins. The binding affinity values indicate a strong interaction with targets associated with cancer progression.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-carboxamide derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally analogous molecules:

Structural and Electronic Features

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxyphenyl group enhances electron density at the triazole core, while the nitro group on the amide moiety creates a polarizable environment. This contrasts with derivatives like 3d (fluorophenyl, EWG) and E141-0502 (ethoxyphenyl, moderate EWG), which exhibit reduced electron density at the triazole ring .

- Aromatic vs. Heteroaromatic Substituents: Compounds with quinolin-2-yl groups (e.g., 3d, 3j) leverage π-π stacking for target binding, whereas the target compound’s nitroaryl group may engage in dipole-dipole interactions or hydrogen bonding .

Physicochemical Properties

Notes:

- The nitro group in the target compound reduces aqueous solubility but may enhance metabolic stability by resisting oxidative degradation .

- Ethoxy and morpholine substituents improve solubility in lipophilic environments .

Research Findings and Implications

Biological Activity

The compound 1-(3-methoxyphenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological evaluations of this compound and related derivatives.

Synthesis and Characterization

The synthesis of 1-(3-methoxyphenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate azides and alkynes through click chemistry. Characterization techniques such as NMR , FTIR , and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Characterization Data

| Technique | Observations |

|---|---|

| NMR | Signals corresponding to methoxy (3.86 ppm), methyl (2.59 ppm), and aromatic protons were observed. |

| FTIR | Characteristic peaks for N-H stretching (3324 cm), C=N stretching (1606 cm), and C=O stretching (1684 cm) were noted. |

| X-ray | The crystal structure revealed a monoclinic arrangement with significant coplanarity among the aromatic rings. |

Anticancer Activity

Research indicates that triazole derivatives exhibit potent anticancer effects. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines:

- MCF-7 (Breast Cancer): IC50 values as low as 1.1 μM.

- HCT-116 (Colorectal Cancer): IC50 values around 2.6 μM.

- HepG2 (Liver Cancer): IC50 values approximately 1.4 μM.

These compounds often act through mechanisms such as inhibition of thymidylate synthase or induction of apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Effective against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) showing promising results compared to standard antibiotics.

Mechanistic Studies

Mechanistic investigations reveal that the biological activity of triazole derivatives may be attributed to their ability to interact with specific biological targets:

- Thymidylate Synthase Inhibition : Compounds have shown significant inhibitory activity, leading to reduced DNA synthesis in cancer cells.

- Anti-inflammatory Pathways : Some derivatives inhibit NF-κB signaling pathways, reducing pro-inflammatory cytokine production .

Case Studies

Several studies have highlighted the efficacy of triazole-based compounds in preclinical models:

- Anticancer Efficacy : A study demonstrated that a derivative exhibited a synergistic effect when combined with standard chemotherapeutics like doxorubicin.

- Antimicrobial Efficacy : Another investigation found that a related triazole compound significantly reduced bacterial load in infected animal models.

Q & A

Basic Question: What are the recommended synthetic routes for 1-(3-methoxyphenyl)-5-methyl-N-(4-methyl-2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide?

Answer:

The synthesis of triazole-carboxamide derivatives typically involves multi-step organic reactions. A plausible route for this compound includes:

Triazole Ring Formation : Cyclization of α-haloketones with nitriles or amides under acidic/basic conditions, as seen in analogous triazole syntheses .

Substituent Introduction : Methoxy and nitro groups are introduced via electrophilic aromatic substitution (e.g., nitration using HNO₃/H₂SO₄) or Ullmann coupling for aryl ethers.

Carboxamide Coupling : React the triazole intermediate with 4-methyl-2-nitroaniline using carbodiimide coupling agents (e.g., EDC/HOBt).

Key Characterization : Confirm purity via HPLC (>95%) and structure via / NMR and high-resolution mass spectrometry (HRMS).

Basic Question: How do the substituents (methoxy, nitro, methyl) influence the compound’s physicochemical properties?

Answer:

- Methoxy Group (3-position) : Enhances electron density on the aromatic ring, improving solubility in polar solvents but potentially reducing metabolic stability .

- Nitro Group (2-position) : Introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions and potentially enhancing binding to biological targets (e.g., enzymes) .

- Methyl Group (5-position) : Steric hindrance may affect intermolecular interactions; thermogravimetric analysis (TGA) can assess thermal stability.

Experimental Validation : Use logP measurements (octanol-water partitioning) and differential scanning calorimetry (DSC) to quantify solubility and melting behavior.

Advanced Question: How can statistical design of experiments (DoE) optimize reaction yields for this compound?

Answer:

Apply Response Surface Methodology (RSM) to identify critical factors:

- Variables : Temperature, catalyst loading, reaction time.

- Output : Yield (%) and purity.

Case Study : A triazole synthesis optimization (similar to ) achieved a 22% yield increase by adjusting temperature (80→100°C) and catalyst (CuI) concentration (5→10 mol%) .

Data Analysis : Use ANOVA to resolve contradictions (e.g., high temperature may improve yield but reduce selectivity).

Advanced Question: What methodologies address contradictions between in vitro bioactivity and poor aqueous solubility?

Answer:

Contradiction : High enzyme inhibition (e.g., kinase targets) in vitro vs. low bioavailability due to hydrophobicity.

Resolution Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .

- Nanoparticle Formulation : Use PEGylated liposomes or polymeric micelles to improve delivery (dynamic light scattering (DLS) for size characterization) .

- Co-Crystallization : Co-crystallize with cyclodextrins; validate via X-ray crystallography (as in ).

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Methodology :

Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR), prioritizing poses with lowest ΔG.

MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .

Validation : Compare predicted vs. experimental inhibition constants (Kᵢ) using surface plasmon resonance (SPR).

Advanced Question: What analytical techniques resolve structural ambiguities in synthetic intermediates?

Answer:

- X-ray Crystallography : Resolve stereochemistry of the triazole core (as demonstrated in for similar imidazole derivatives).

- 2D NMR (HSQC, HMBC) : Assign - correlations for methoxy and nitro groups.

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and nitro N-O stretches (~1520, 1350 cm⁻¹).

Basic Question: What are standard protocols for assessing the compound’s stability under storage conditions?

Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Light Sensitivity : Expose to UV (320–400 nm) and quantify photodegradation products.

- Recommendations : Store in amber vials at -20°C under inert gas (N₂) to prevent oxidation .

Advanced Question: How do substitution patterns in similar triazole-carboxamides affect biological activity?

Answer:

Comparative Analysis (based on ):

| Substituent | Bioactivity Trend |

|---|---|

| 3-Methoxy (current) | Moderate solubility; selective kinase inhibition |

| 4-Fluoro () | Enhanced enzyme inhibition but lower solubility |

| 4-Bromo () | Higher potency but increased toxicity |

| Mechanistic Insight : Nitro groups improve target affinity, while methoxy groups balance lipophilicity. |

Advanced Question: What reactor designs improve scalability of the synthesis?

Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic nitration steps ( ).

- Membrane Separation : Purify intermediates via nanofiltration (cut-off 300 Da) to remove unreacted aniline .

- Case Study : A similar triazole synthesis achieved 85% conversion in flow vs. 60% in batch .

Advanced Question: How to validate the compound’s mechanism of action in complex biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.